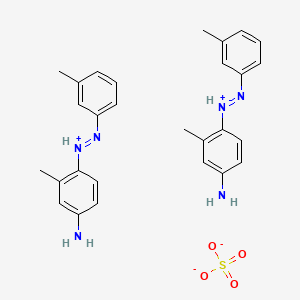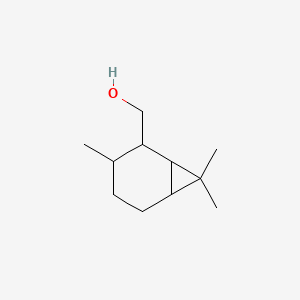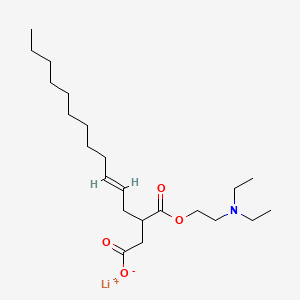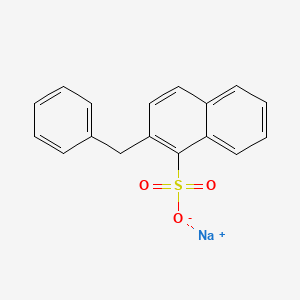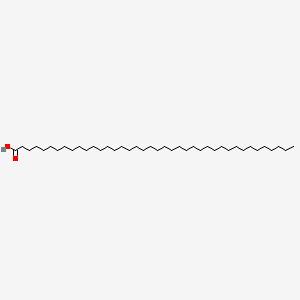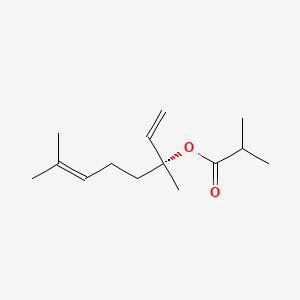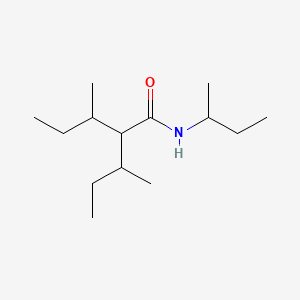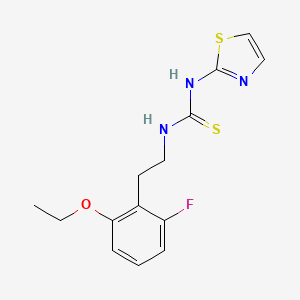
2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and oxazolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol typically involves the reaction of an appropriate oxazolidine derivative with formaldehyde under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinyl group can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxymethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving oxazolidinyl and hydroxymethyl groups.
Medicine
Industry
In the industrial sector, this compound might be used in the production of polymers, resins, or other materials requiring specific chemical properties.
Mécanisme D'action
The mechanism of action for 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)ethanol
- 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)butane-1,3-diol
Uniqueness
Compared to similar compounds, 2-(Hydroxymethyl)-2-(oxazolidin-2-yl)propane-1,3-diol may offer unique reactivity due to its specific molecular structure, making it particularly useful in certain synthetic and research applications.
Propriétés
Numéro CAS |
97416-77-8 |
|---|---|
Formule moléculaire |
C7H15NO4 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-(1,3-oxazolidin-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C7H15NO4/c9-3-7(4-10,5-11)6-8-1-2-12-6/h6,8-11H,1-5H2 |
Clé InChI |
WLZNNRXZWUUMGD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(N1)C(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



